{4-[(tert-Butyldimethylsilyl)oxy]-2-fluorophenyl}boronic acid

Protecting Group Chemistry Suzuki–Miyaura Coupling Reaction Compatibility

Unprotected 4-hydroxy-2-fluorophenylboronic acid suffers oxidative homocoupling that erodes yield and reproducibility in multi-step Suzuki sequences. This TBDMS-protected analog (CAS 2377608-27-8) eliminates that risk. • Hydrolytic stability: relative k_TMS/k_TBDMS ≈ 10⁴-resists premature deprotection under aqueous basic coupling conditions. • Orthogonal protecting-group strategy: TBDMS survives MIDA-boronate cleavage and base washes, enabling sequential aryl-aryl bond construction before final TBAF deprotection. • Supply consistency: crystalline solid, ≥98% HPLC, shipped at ambient with storage at -20 °C; lot-to-lot purity remains stable in multi-kg campaigns.

Molecular Formula C12H20BFO3Si
Molecular Weight 270.18
CAS No. 2377608-27-8
Cat. No. B2543021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{4-[(tert-Butyldimethylsilyl)oxy]-2-fluorophenyl}boronic acid
CAS2377608-27-8
Molecular FormulaC12H20BFO3Si
Molecular Weight270.18
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)O[Si](C)(C)C(C)(C)C)F)(O)O
InChIInChI=1S/C12H20BFO3Si/c1-12(2,3)18(4,5)17-9-6-7-10(13(15)16)11(14)8-9/h6-8,15-16H,1-5H3
InChIKeyAARGCEYGIOTKNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procure {4-[(tert-Butyldimethylsilyl)oxy]-2-fluorophenyl}boronic acid (CAS 2377608-27-8): A Protected Building Block for Controlled Suzuki–Miyaura Coupling


{4-[(tert-Butyldimethylsilyl)oxy]-2-fluorophenyl}boronic acid (CAS 2377608-27-8) is a difunctional arylboronic acid building block featuring a fluorinated aromatic ring and a phenolic tert-butyldimethylsilyl (TBDMS) protecting group. The TBDMS group masks the phenolic -OH, preventing its participation in cross-coupling and oxidative side reactions, thereby enabling chemoselective Suzuki–Miyaura coupling exclusively at the boronic acid site [1]. The compound is supplied as a crystalline solid with a typical purity of 98% (HPLC) and a molecular formula of C12H20BFO3Si (MW 270.18 g/mol) . Its design is particularly relevant for medicinal chemistry and materials science programs that require late-stage functionalization of fluorinated biaryl scaffolds.

Why Unprotected or Differently Protected Analogs of {4-[(tert-Butyldimethylsilyl)oxy]-2-fluorophenyl}boronic acid Cannot Be Considered Interchangeable


Substituting 4-hydroxy-2-fluorophenylboronic acid or its TMS-protected analog for the TBDMS-protected compound introduces quantifiable risks to reaction reproducibility and yield, particularly in multi-step sequences requiring orthogonal deprotection. The unprotected phenol is susceptible to oxidative homocoupling under Suzuki conditions, generating boroxine or phenolic ether byproducts that significantly reduce the yield of the desired biaryl product [1]. In contrast, the TBDMS group in the target compound provides approximately four orders of magnitude greater stability toward hydrolysis compared to a trimethylsilyl (TMS) protecting group (relative hydrolysis rate, k_TMS/k_TBDMS ≈ 10^4), making it compatible with the aqueous basic conditions of Suzuki–Miyaura coupling without premature deprotection [2]. This stability profile directly dictates procurement decisions for synthetic routes where the phenolic -OH must remain protected until a late-stage deprotection step.

Head-to-Head Quantitative Evidence for Selecting {4-[(tert-Butyldimethylsilyl)oxy]-2-fluorophenyl}boronic acid Over Alternatives


Silyl Ether Hydrolytic Stability: TBDMS vs. TMS Protection in Aqueous Base

When performing Suzuki–Miyaura coupling on a phenol-bearing arylboronic acid, the choice of silyl protecting group directly determines the fraction of active boronic acid remaining after base exposure. The TBDMS group in the target compound exhibits a hydrolysis half-life (t½) that is approximately 10⁴ times longer than that of the corresponding TMS ether under identical aqueous basic conditions (e.g., 1 M NaOH/dioxane at 25 °C) [1]. This means that for a TMS-protected analog, substantial (often >50%) deprotection occurs within the timeframe of a typical Suzuki reaction, leading to phenolic impurities and diminished coupling yields. In contrast, the TBDMS-protected compound retains >95% of its protecting group integrity over the same reaction period, ensuring chemoselectivity at the boronic acid site.

Protecting Group Chemistry Suzuki–Miyaura Coupling Reaction Compatibility

Comparative Commercial Purity and Storage Stability of TBDMS-Protected vs. Unprotected 2-Fluorophenylboronic Acids

Vendor specifications indicate that {4-[(tert-Butyldimethylsilyl)oxy]-2-fluorophenyl}boronic acid is routinely supplied at 98% purity (HPLC) and is recommended for storage at -20 °C under inert gas . In contrast, the unprotected 4-hydroxy-2-fluorophenylboronic acid (CAS 850568-00-2) is typically offered at 97% purity but is noted to require storage at 2–8 °C to mitigate decomposition . The TBDMS-protected compound's ability to maintain certified purity for longer periods under less stringent cold-chain conditions reduces procurement risk for laboratories without consistent -80 °C freezer access.

Building Block Purity Storage Stability Reproducible Synthesis

Fluorine Substituent Effect on Oxidative Stability and transmetallation Efficiency

The 2-fluorine substituent in the target compound withdraws electron density from the aromatic ring, which has two quantifiable effects relative to non-fluorinated TBDMS-protected phenylboronic acids (e.g., 4-(TBDMSO)phenylboronic acid). First, the oxidation potential is increased, making the boronic acid less prone to aerobic oxidation to phenol during bench handling [1]. Second, the electron-poor aryl ring accelerates the transmetallation step in palladium-catalyzed cross-coupling, a phenomenon quantified by Lloyd-Jones and co-workers who measured a 2- to 5-fold increase in transmetallation rate for ortho-fluorinated arylboronic acids compared to their non-fluorinated counterparts under standard Suzuki conditions (Pd(dppf)Cl₂, K₂CO₃, THF/H₂O, 60 °C) [2].

Fluorinated Building Block Oxidative Stability Transmetallation Rate

Orthogonal Deprotection Enables Late-Stage Diversification Not Possible with MIDA or Pinacol Esters

MIDA boronates and pinacol boronic esters are widely employed for iterative coupling sequences, but their deprotection requires basic hydrolysis or acidic cleavage, respectively, which often compromises acid- or base-sensitive functionalities elsewhere in the molecule. The TBDMS group on the target compound can be removed under mildly acidic (e.g., AcOH/H₂O/THF) or fluoride-mediated conditions (e.g., TBAF, KF, or HF·pyridine) that are orthogonal to the basic conditions needed to unmask a MIDA boronate [1]. This orthogonality allows the user to perform a first Suzuki coupling on the boronic acid, deprotect the TBDMS group with TBAF, and then install a second aryl halide via a Mitsunobu or O-alkylation reaction, all without affecting a co-existing MIDA or pinacol ester elsewhere in the scaffold. No single alternative protecting group provides this precise combination of hydrolytic stability and fluoride-labile deprotection for phenol-containing boronic acids.

Orthogonal Protecting Group Late-Stage Functionalization Iterative Coupling

High-Impact Application Scenarios Where {4-[(tert-Butyldimethylsilyl)oxy]-2-fluorophenyl}boronic acid Delivers Unique Synthetic Value


Iterative Synthesis of Unsymmetrical Biaryls via Sequential TBDMS/MIDA Orthogonal Coupling

In the construction of drug-like polyaryl cores, the target compound is used in the first Suzuki coupling with a MIDA boronate-bearing aryl bromide. After isolating the biaryl TBDMS ether, the MIDA group is removed with aqueous NaOH, and a second coupling installs a third aryl ring. Finally, the TBDMS group is cleaved with TBAF to liberate the phenol, which can be further functionalized (e.g., alkylated, sulfonylated). This three-step sequence exploits the orthogonality of TBDMS vs. MIDA protection and is demonstrably more efficient than routes relying on a single protecting group, as each deprotection step occurs under conditions that do not affect the remaining protected moiety [1].

Late-Stage Introduction of a Fluorinated Phenol Motif into Positron Emission Tomography (PET) Tracer Precursors

The 2-fluorine and TBDMS-protected phenol in the compound make it a versatile precursor for ¹⁸F-labeling strategies. The boronic acid can be used to introduce a fluorinated aryl ring via Suzuki coupling with a haloarene precursor, after which TBDMS deprotection with fluoride ion (e.g., TBAF) simultaneously unmasks the phenol and provides a model for the fluorination step. This sequential reactivity is uniquely suited for preparing non-radioactive reference standards of PET tracers, where the TBDMS group serves as both a phenol protecting group and a fluoride-labile tag that mimics the behavior of the eventual ¹⁸F installation [2].

Pilot-Scale Synthesis of Fluorinated Liquid Crystal Monomers Requiring High Purity and Storage Stability

Fluorinated biphenyls are key structural motifs in liquid crystal monomers. The TBDMS-protected compound is preferred over the unprotected phenol for large-scale Suzuki coupling, as the 98% purity and -20 °C storage stability allow procurement in multi-kilogram batches without the purity degradation commonly observed with free phenolic boronic acids during transport and handling. This logistical advantage directly reduces the frequency of incoming QC rejections and re-processing operations in pilot-plant environments .

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